HIV-1 inhibitor-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-30 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of diketo acid moieties, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable reaction conditions and purification techniques such as crystallization and chromatography . The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
HIV-1 inhibitor-30 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
HIV-1 inhibitor-30 has a wide range of applications in scientific research, including:
作用机制
HIV-1 inhibitor-30 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and the preintegration complex, which are essential for viral replication .
相似化合物的比较
HIV-1 inhibitor-30 is unique compared to other integrase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor that is often used in combination with other antiretroviral drugs.
Dolutegravir: A highly potent integrase inhibitor with a favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved resistance profiles.
This compound stands out due to its novel chemical scaffold and its ability to inhibit both wild-type and mutant integrase enzymes, making it a promising candidate for future antiretroviral therapies .
属性
分子式 |
C19H20ClN3O2 |
---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
2-(1-butoxyindol-3-yl)-N-(3-chloropyridin-4-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-3-10-25-23-13-14(15-6-4-5-7-18(15)23)11-19(24)22-17-8-9-21-12-16(17)20/h4-9,12-13H,2-3,10-11H2,1H3,(H,21,22,24) |
InChI 键 |
JPPDARPGFXISJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCON1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。